2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound characterized by the presence of a benzodioxole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a 3-bromoindole derivative with a benzo dioxole group, followed by bromination using N-bromosuccinimide (NBS) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-methylquinoline derivatives
Comparison: Compared to similar compounds, 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid exhibits unique structural features that enhance its biological activity. The presence of the benzodioxole ring and the quinoline moiety contributes to its potent anticancer properties .
Biological Activity
2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
The chemical formula for this compound is C₁₈H₁₃NO₄, with a CAS number of 932796-11-7. It is characterized by its benzodioxole and quinoline moieties, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors through condensation reactions followed by various purification steps. The synthetic pathways often yield derivatives that can be evaluated for enhanced biological activity.
Antitumor Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A study involving quinoline derivatives reported IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cell lines, indicating promising antitumor activity compared to standard chemotherapeutic agents like 5-fluorouracil .
The proposed mechanism for the antitumor activity of these compounds includes the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Compounds tested showed moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies suggest that these compounds may bind effectively to the ATP-binding site of EGFR, blocking its activation and subsequent downstream signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:
-
Case Study 1: HepG2 Cell Line
In vitro studies indicated that treatment with this compound resulted in significant apoptosis in HepG2 cells, as evidenced by increased caspase activity and DNA fragmentation. -
Case Study 2: HCT116 Cell Line
Compounds derived from this quinoline exhibited potent antiproliferative effects on HCT116 cells. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response.
Data Table: Biological Activity Summary
Compound Name | Cell Line | IC50 (µg/ml) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 7.7 - 14.2 | EGFR inhibition |
Quinoline Derivative A | HCT116 | 12.0 | Induction of apoptosis |
Quinoline Derivative B | HepG2 | 9.0 | Cell cycle arrest via EGFR pathway |
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10-3-2-4-12-13(18(20)21)8-14(19-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGZJSEQQNIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.